molecular formula C12H12Cl2O B3060927 Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- CAS No. 134818-68-1

Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-

Cat. No.: B3060927
CAS No.: 134818-68-1
M. Wt: 243.13 g/mol
InChI Key: IKKKLHQSHUAIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- is a complex organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a chlorocyclopropyl group and a chlorophenylmethyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- typically involves the following steps:

    Formation of the Chlorocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Chlorophenylmethyl Group: This step involves the reaction of a chlorobenzyl halide with a suitable nucleophile to form the desired chlorophenylmethyl group.

    Epoxidation: The final step involves the formation of the oxirane ring through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide ions, alkoxide ions, amines.

Major Products Formed

    Oxidation: Various oxidized derivatives, including alcohols and ketones.

    Reduction: Reduced derivatives, such as alcohols and alkanes.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of epoxides on biological systems, including their interactions with enzymes and other biomolecules.

    Medicine: Research into the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- involves its interaction with various molecular targets and pathways:

    Epoxide Ring Opening: The oxirane ring can undergo nucleophilic attack, leading to the formation of open-chain derivatives.

    Interaction with Enzymes: The compound can interact with enzymes that catalyze the opening of the epoxide ring, leading to the formation of biologically active intermediates.

    Pathways Involved: The compound can participate in metabolic pathways involving the detoxification of epoxides and the formation of conjugates with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-bromophenyl)methyl]-: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

    Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-fluorophenyl)methyl]-: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.

    Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-methylphenyl)methyl]-: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- is unique due to the presence of both a chlorocyclopropyl group and a chlorophenylmethyl group, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-10-4-2-1-3-9(10)7-12(8-15-12)11(14)5-6-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKKLHQSHUAIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2(CO2)CC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888959
Record name Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

134818-68-1
Record name 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134818-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2-(1-chlorocyclopropyl)-2-((2-chlorophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134818681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Reactant of Route 2
Reactant of Route 2
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Reactant of Route 3
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Reactant of Route 4
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Reactant of Route 5
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Reactant of Route 6
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.